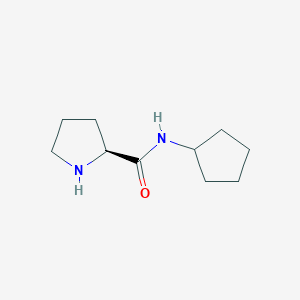

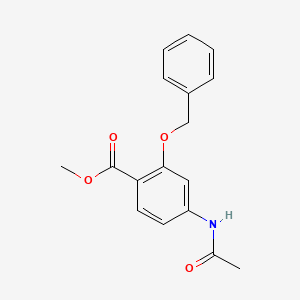

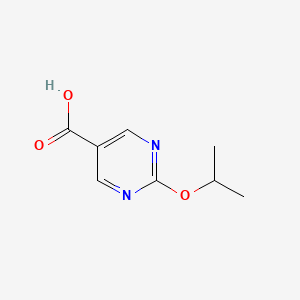

Methyl 2-(benzyloxy)-4-acetamidobenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions or other types of organic reactions . For instance, a series of bifunctional 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides were synthesized from 7-hydroxy 2,3 dimethyl chromone via key intermediate 7-benzyloxy 2,3 dimethyl-8-carboxylic acid using Jones oxidation and HBTU/HOBt (Hexafluorophosphate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole) as selective amide coupling agent .Molecular Structure Analysis

The molecular structure of “Methyl 2-(benzyloxy)-4-acetamidobenzoate” can be deduced from its name. It likely contains a benzene ring with a benzyloxy group and an acetamidobenzoate group attached. The exact structure would depend on the positions of these groups on the benzene ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Methyl 2-(benzyloxy)-4-acetamidobenzoate is involved in the synthesis of Pyrimido[1,2‐a]benzimidazoles, a compound with potential applications in medicinal chemistry and drug design (Troxler & Weber, 1974).

- It has been utilized in the synthesis of 4-thiazolidinones containing benzothiazole moiety, which showed significant anticancer activity (Havrylyuk et al., 2010).

- The compound is a key intermediate in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, used in organic and medicinal chemistry (Gabriele et al., 2006).

- In pharmaceutical research, it has been used in the development of compounds for enzyme inhibition studies (Abbasi et al., 2019).

Applications in Liquid Crystal Research

- The compound is used in the rational design and synthesis of spherical supramolecular dendrimers which exhibit liquid-crystalline properties, significant for advanced materials science (Balagurusamy et al., 1997).

Potential in Electrocatalysis

- This compound is used in the electrosynthesis of imidazole derivatives, which shows promise as a bifunctional electrocatalyst for oxidation reactions (Nasirizadeh et al., 2013).

Role in Functional Modeling of Enzymes

- It plays a role in the copper-mediated oxygenation of methyl 4-hydroxybenzoate, mimicking the activity of the enzyme tyrosinase, relevant in bioinorganic chemistry (Casella et al., 1996).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It may involve interactions with its targets that lead to changes at the molecular level . These changes could potentially alter the function of the target, leading to the observed effects of the compound. More research is needed to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including the suzuki–miyaura (sm) coupling reaction . This reaction involves the formation of carbon-carbon bonds and is widely used in organic chemistry . The compound may also be involved in the deesterification of sulfonylurea herbicides .

Pharmacokinetics

Similar compounds have been found to be marginally stable in water, which could affect their bioavailability

Result of Action

Based on its potential involvement in the suzuki–miyaura coupling reaction, it may play a role in the formation of carbon-carbon bonds . This could potentially lead to changes in the structure and function of molecules in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and reactivity of Methyl 2-(benzyloxy)-4-acetamidobenzoate . For instance, the rate of hydrolysis of similar compounds has been found to be considerably accelerated at physiological pH .

Eigenschaften

IUPAC Name |

methyl 4-acetamido-2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(19)18-14-8-9-15(17(20)21-2)16(10-14)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQLXKKARPVZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)

amine](/img/structure/B3079661.png)

![6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid](/img/structure/B3079695.png)

![Imidazo[1,2-a]pyridin-7-ylmethanamine](/img/structure/B3079722.png)